5-(4-chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(4-Chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound characterized by its unique structure, which includes a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting with the reaction of 4-chlorophenyl hydrazine with phenylethyl isocyanate under controlled conditions. The reaction mixture is then heated to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The process involves the use of catalysts to speed up the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of chlorophenyl derivatives.
Reduction: Production of reduced triazole derivatives.
Substitution: Introduction of different functional groups leading to a variety of substituted triazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets is being explored for therapeutic applications.
Medicine: Research is ongoing to determine the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-(4-chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects. The exact pathways and molecular targets are still under investigation, but research suggests that it may involve modulation of enzyme activity and signaling pathways.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share structural similarities and have been studied for their antiviral properties.
5-(4-Chlorophenyl)-2-furoic acid: Another compound with a chlorophenyl group, used in various chemical syntheses.
Uniqueness: 5-(4-Chlorophenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
This comprehensive overview highlights the significance of this compound in various domains. Its unique structure and reactivity make it a compound of interest for future research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11(12-5-3-2-4-6-12)20-15(18-19-16(20)21)13-7-9-14(17)10-8-13/h2-11H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWAUUVCWMSHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196568 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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